1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine
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Overview
Description
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyrazole ring under acidic conditions. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and alkylating agents are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylcyclohexyl)-1H-pyrazol-4-amine
- 1-(2-propylcyclohexyl)-1H-pyrazol-4-amine
- 1-(2-butylcyclohexyl)-1H-pyrazol-4-amine
Uniqueness
1-(2-ethylcyclohexyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H19N3 |
---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(2-ethylcyclohexyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H19N3/c1-2-9-5-3-4-6-11(9)14-8-10(12)7-13-14/h7-9,11H,2-6,12H2,1H3 |
InChI Key |
QZTGJSUTDBJJCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1N2C=C(C=N2)N |
Origin of Product |
United States |
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